3-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a compound that belongs to the class of boronic acid derivatives. These compounds are significant in organic synthesis due to their unique structure and reactivity. The presence of fluorine atoms enhances the compound’s stability and biological activity, making it valuable in various scientific research fields .
Preparation Methods
The synthesis of 3-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide typically involves a two-step substitution reaction. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product’s yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions using oxidizing or reducing agents.
Coupling Reactions: The boronic acid group makes it suitable for Suzuki coupling reactions, forming carbon-carbon bonds with high efficiency.
Scientific Research Applications
3-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The fluorine atoms’ strong electronegativity enhances the compound’s affinity for carbon atoms, leading to stable and biologically active structures . The boronic acid group allows for interactions with enzymes and proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds include other boronic acid derivatives such as:
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of fluorine atoms and the sulfonamide group in 3-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide provides distinct advantages in terms of stability and biological activity .
Properties
Molecular Formula |
C18H20BF2NO4S |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
3-fluoro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H20BF2NO4S/c1-17(2)18(3,4)26-19(25-17)12-8-9-16(15(21)10-12)22-27(23,24)14-7-5-6-13(20)11-14/h5-11,22H,1-4H3 |
InChI Key |
VVYQIMVKLJGMRC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)F |
Origin of Product |
United States |
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